molecular formula C19H20N4O4 B4428344 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea

Cat. No. B4428344
M. Wt: 368.4 g/mol
InChI Key: FVMVAOWQKYCUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea is not fully understood. However, it has been suggested that this compound may exert its anti-cancer and anti-inflammatory activities by inhibiting the activity of specific enzymes involved in these processes.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antibacterial activity. This compound has also been shown to be non-toxic to normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea in lab experiments include its high purity, good yield, and potential as a safe and effective therapeutic agent. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.

Future Directions

There are several future directions for research on N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea. These include further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as material science and environmental science.
Conclusion
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high purity, good yield, and potential as a safe and effective therapeutic agent make it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action and explore its potential applications in other fields.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12-5-4-6-14(9-12)21-19(24)20-11-17-22-18(23-27-17)13-7-8-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMVAOWQKYCUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea
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N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea

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